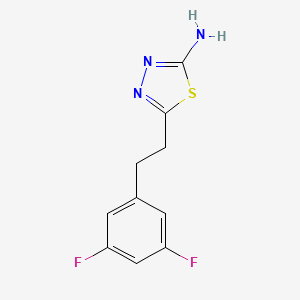![molecular formula C14H25Cl2N3O2 B13685494 N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride](/img/structure/B13685494.png)
N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride is a chemical compound with a complex structure, often used in various scientific research and industrial applications. This compound is known for its unique properties and reactivity, making it valuable in organic synthesis and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride typically involves multiple steps. One common method includes the protection of the amine groups followed by methylation and subsequent deprotection. The reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing costs.
Análisis De Reacciones Químicas
Types of Reactions
N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Nucleophiles such as halides, amines, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and industrial applications. The exact molecular targets and pathways may vary depending on the specific use of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride include:
- N1-Methyl-N2,N2-bis(2-(methylamino)ethyl)ethane-1,2-diamine
- N1,N2-Dimethyl-N1-(2-(methylamino)ethyl)ethane-1,2-diamine
Uniqueness
What sets this compound apart is its specific structure and reactivity, which make it particularly valuable in certain synthetic and research applications. Its ability to undergo various chemical reactions and its effectiveness in different fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C14H25Cl2N3O2 |
|---|---|
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
benzyl N,N-bis[2-(methylamino)ethyl]carbamate;dihydrochloride |
InChI |
InChI=1S/C14H23N3O2.2ClH/c1-15-8-10-17(11-9-16-2)14(18)19-12-13-6-4-3-5-7-13;;/h3-7,15-16H,8-12H2,1-2H3;2*1H |
Clave InChI |
ACCCVOWOPBZJQD-UHFFFAOYSA-N |
SMILES canónico |
CNCCN(CCNC)C(=O)OCC1=CC=CC=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


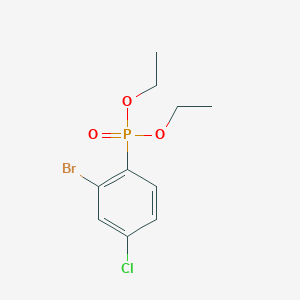
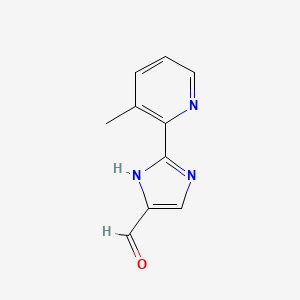
![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)
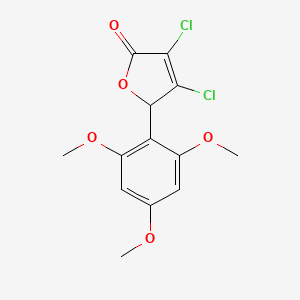
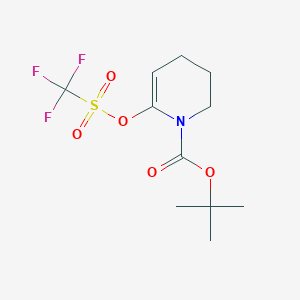
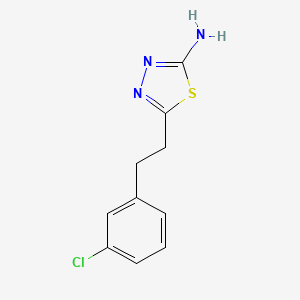


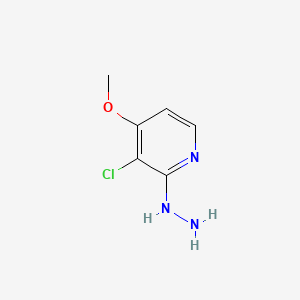
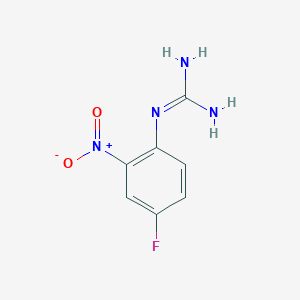
![6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)
